

"Sodium benzenesulfinate dihydrate physical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium Benzenesulfinate Dihydrate**

Cat. No.: **B148019**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Sodium Benzenesulfinate Dihydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **sodium benzenesulfinate dihydrate**. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

Sodium benzenesulfinate dihydrate is an organic sodium salt that exists as a white to light yellow crystalline powder at room temperature.^[1] It is the dihydrate form of sodium benzenesulfinate. The waters of hydration are an integral part of its crystal structure and can be removed by heating.^{[2][3]}

Data Summary

The quantitative physical properties of **sodium benzenesulfinate dihydrate** and its anhydrous form are summarized in the table below for easy comparison.

Property	Sodium Benzenesulfinate Dihydrate	Sodium Benzenesulfinate (Anhydrous)	Source(s)
CAS Number	25932-11-0	873-55-2	[3] [4]
Molecular Formula	C ₆ H ₉ NaO ₄ S	C ₆ H ₅ NaO ₂ S	[3]
Molecular Weight	200.19 g/mol	164.16 g/mol	[3]
Appearance	White to light yellow crystalline powder	White crystalline powder or crystals	[1] [4]
Melting Point	Decomposes	>300 °C (decomposes)	[2] [4]
Boiling Point	Decomposes	Not applicable (decomposes)	[2]
Density	Data not available	~1.45 g/cm ³ (at 20°C)	[4]
Water Solubility	Soluble	Soluble	[4]
Organic Solvents	Data not available	Soluble in DMSO	[5]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **sodium benzenesulfinate dihydrate** are provided below. These protocols are essential for quality assessment and for obtaining precise values where they are not readily available in the literature.

Determination of Water of Hydration (Gravimetric Method)

This protocol determines the percentage of water in **sodium benzenesulfinate dihydrate** by heating the sample to a constant mass.

Principle: The waters of hydration are driven off upon heating. The mass difference before and after heating corresponds to the mass of water lost, which can be used to calculate the number

of water molecules per formula unit of the salt.[2][6]

Apparatus:

- Porcelain crucible and cover
- Bunsen burner or muffle furnace
- Analytical balance (± 0.001 g)
- Tongs
- Desiccator

Procedure:

- Crucible Preparation: Heat a clean, empty porcelain crucible and its cover with a strong flame for 5 minutes to remove any volatile impurities. Allow them to cool in a desiccator for 15 minutes.[5]
- Initial Weighing: Weigh the cooled crucible and cover to the nearest 0.001 g. Record this mass.
- Sample Addition: Add approximately 1-2 g of **sodium benzenesulfinate dihydrate** to the crucible. Weigh the crucible, cover, and sample together, and record the total mass.
- Heating: Place the crucible with the sample on a clay triangle supported by an iron ring. Position the cover slightly ajar to allow water vapor to escape.[2]
- Gently heat the crucible with a low flame for 5-10 minutes. Gradually increase the heat and maintain a moderate temperature for an additional 15-20 minutes to drive off the water of hydration.[6]
- Cooling: Using tongs, carefully transfer the crucible, cover, and contents to a desiccator. Allow it to cool completely to room temperature (approximately 15-20 minutes).
- Final Weighing: Once cooled, weigh the crucible, cover, and anhydrous sample. Record this mass.

- Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive mass readings are within ± 0.005 g. This ensures all water of hydration has been removed.[6]

Calculation:

- Mass of Hydrate: (Mass of crucible + cover + sample) - (Mass of empty crucible + cover)
- Mass of Anhydrous Salt: (Mass of crucible + cover after final heating) - (Mass of empty crucible + cover)
- Mass of Water Lost: Mass of Hydrate - Mass of Anhydrous Salt
- Moles of Anhydrous Salt: Mass of Anhydrous Salt / Molar Mass of Anhydrous Salt (164.16 g/mol)
- Moles of Water: Mass of Water Lost / Molar Mass of Water (18.02 g/mol)
- Mole Ratio (x): Moles of Water / Moles of Anhydrous Salt

The result should be a whole number, representing 'x' in the formula $C_6H_5NaO_2S \cdot xH_2O$.

Melting Point (Decomposition Temperature) Determination

This protocol describes the capillary method for determining the temperature at which the substance melts or, more likely for this compound, decomposes.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range from the first sign of liquid formation to complete liquefaction is recorded. For hydrates, this often corresponds to decomposition.[6]

Apparatus:

- Melting point apparatus (e.g., DigiMelt or Thiele tube)
- Capillary tubes (sealed at one end)

- Thermometer or digital temperature probe

Procedure:

- Sample Preparation: Ensure the **sodium benzenesulfinate dihydrate** sample is dry and finely powdered.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat rapidly to about 20°C below the expected decomposition temperature.
 - Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a transparent liquid. For this compound, observe for color change, gas evolution, or charring, which indicates decomposition.

Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

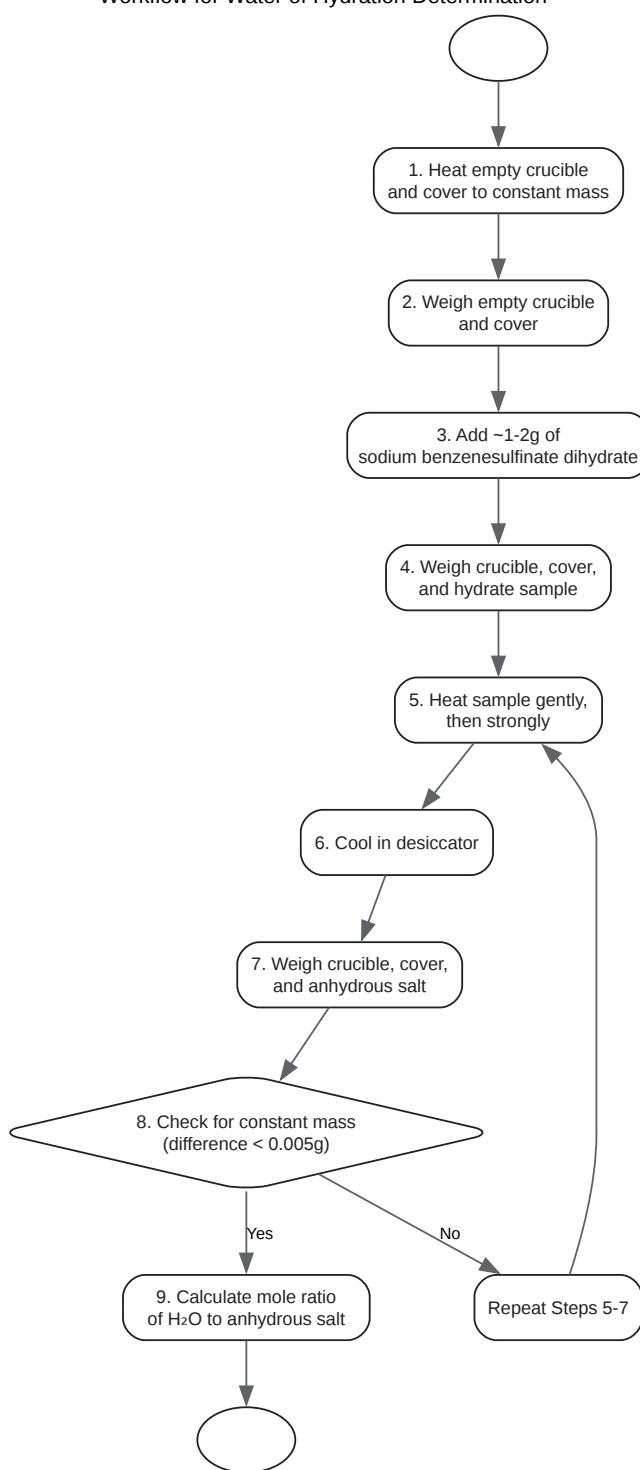
Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The concentration of the solute in the filtered supernatant is then determined analytically.

Apparatus:

- Glass flasks or vials with screw caps
- Constant temperature shaker bath or incubator

- Analytical balance
- Centrifuge or filtration system (e.g., syringe filters with a pore size of 0.45 µm)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:


- Preparation: Add an excess amount of **sodium benzenesulfinate dihydrate** to a series of flasks, each containing a known volume of the desired solvent (e.g., deionized water, ethanol, methanol). An excess is confirmed if solid material remains visible at the end of the experiment.
- Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the flasks for a sufficient period to reach equilibrium (typically 24 to 48 hours).
- Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid particles. Alternatively, centrifuge the solution and draw from the clear supernatant.
- Analysis: Dilute the filtered saturated solution as necessary and determine its concentration using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength).
- Calculation: Calculate the solubility in units such as g/100 mL or mg/mL based on the measured concentration and any dilution factors.

Visualizations

Experimental Workflow: Determination of Water of Hydration

The following diagram illustrates the logical steps involved in the gravimetric determination of the water of hydration in **sodium benzenesulfinate dihydrate**.


Workflow for Water of Hydration Determination

[Click to download full resolution via product page](#)

Caption: Gravimetric analysis workflow for determining the formula of a hydrate.

Chemical Pathway: Synthesis of Sulfones

Sodium benzenesulfinate is a versatile and powerful building block in organic synthesis, particularly for the formation of carbon-sulfur bonds to create sulfones.

[Click to download full resolution via product page](#)

Caption: Synthesis of aryl sulfones from sodium benzenesulfinate and an electrophile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzenesulfinic acid, sodium salt, dihydrate | C6H9NaO4S | CID 23681562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. ["Sodium benzenesulfinate dihydrate physical properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148019#sodium-benzenesulfinate-dihydrate-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com